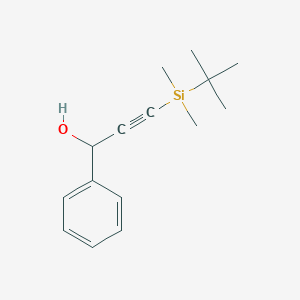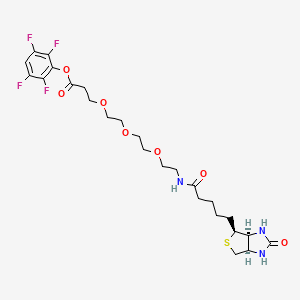
Biotin-PEG3-TFP ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-PEG3-TFP ester is a long-chain, water-soluble, amine-reactive biotinylation reagent. This compound features a hydrophilic polyethylene glycol (PEG) spacer arm that imparts water solubility, minimizing the possibility of protein aggregation without affecting their biological activities. The tetrafluorophenyl (TFP) functional group of this reagent reacts with primary and secondary amines .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG3-TFP ester involves the conjugation of biotin to a PEG spacer arm, followed by the attachment of the TFP ester. The TFP moiety readily hydrolyzes and becomes non-reactive; therefore, it is crucial to weigh and dissolve only a small amount of the reagent at a time and not prepare stock solutions for storage . The maximum solubility of this compound is 5-7 mg/mL in water or buffer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis under controlled conditions to ensure the purity and stability of the product. The reagent is moisture-sensitive and should be stored at 4°C with desiccant to avoid moisture condensation .
化学反应分析
Types of Reactions
Biotin-PEG3-TFP ester primarily undergoes substitution reactions where the TFP ester reacts with primary and secondary amines. This reaction forms a stable amide bond, effectively biotinylating the target molecule .
Common Reagents and Conditions
Commonly used reaction conditions for TFP-esters include incubation temperatures ranging from 4°C to 37°C, pH values from 7 to 9, and incubation times ranging from a few minutes to overnight . It is important to avoid buffers containing primary amines (e.g., Tris or glycine) as these will compete with the reaction .
Major Products Formed
The major product formed from the reaction of this compound with amines is a biotinylated molecule, which can be further purified using streptavidin and avidin affinity resins .
科学研究应用
Biotin-PEG3-TFP ester is widely used in various scientific research applications, including:
作用机制
The mechanism of action of Biotin-PEG3-TFP ester involves the reaction of the TFP ester with primary and secondary amines to form stable amide bonds. This biotinylation process allows the labeled molecule to bind with high affinity to avidin and streptavidin proteins, facilitating its detection and purification .
相似化合物的比较
Similar Compounds
Azido-dPEG12-TFP ester: This compound is used for copper (I)-catalyzed, ruthenium-catalyzed, and strain-promoted click chemistry.
TFPA-PEG3-Biotin: This reagent contains a tetrafluorophenyl azide moiety and is used for photo-activated labeling of antibodies, proteins, and other molecules.
Uniqueness
Biotin-PEG3-TFP ester is unique due to its hydrophilic PEG spacer arm, which imparts water solubility and minimizes protein aggregation. Additionally, the TFP ester is more hydrolytically stable and reactive towards free amines compared to other biotinylation reagents .
属性
分子式 |
C25H33F4N3O7S |
|---|---|
分子量 |
595.6 g/mol |
IUPAC 名称 |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C25H33F4N3O7S/c26-15-13-16(27)22(29)24(21(15)28)39-20(34)5-7-36-9-11-38-12-10-37-8-6-30-19(33)4-2-1-3-18-23-17(14-40-18)31-25(35)32-23/h13,17-18,23H,1-12,14H2,(H,30,33)(H2,31,32,35)/t17-,18-,23-/m0/s1 |
InChI 键 |
CTAFREIJVMVQNV-BSRJHKFKSA-N |
手性 SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F)NC(=O)N2 |
规范 SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


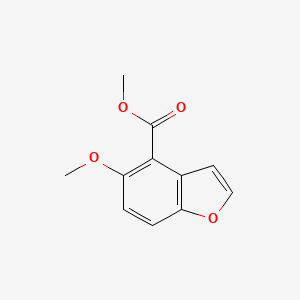
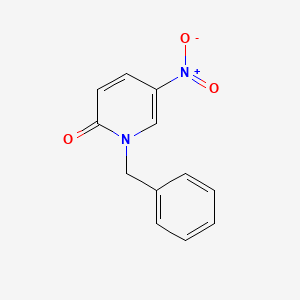

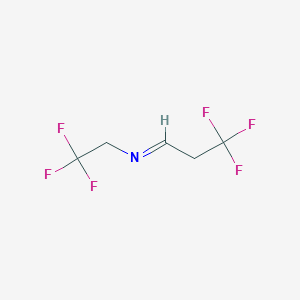
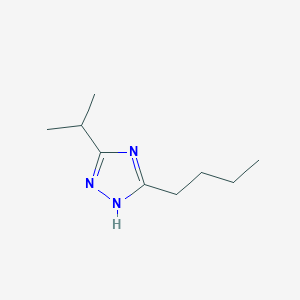
![2-Bromo-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15204067.png)

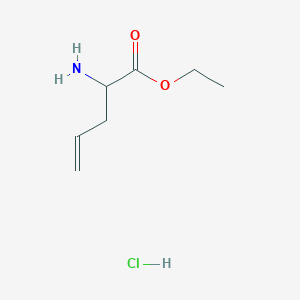
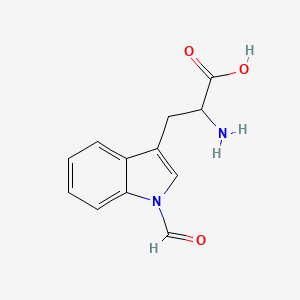
![6-Fluoro-5-methoxy-thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15204087.png)
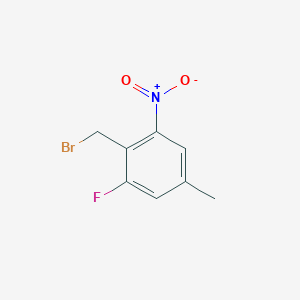
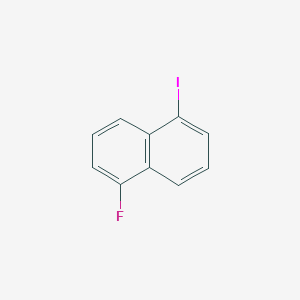
![2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(cyclohexylmethyl)acetamide](/img/structure/B15204103.png)
